1-(4-Methylphenyl)-1H-pyrazole-4,5-diamine
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Overview
Description
1-(4-Methylphenyl)-1H-pyrazole-4,5-diamine is a heterocyclic compound that features a pyrazole ring substituted with a 4-methylphenyl group and two amino groups at the 4 and 5 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methylphenyl)-1H-pyrazole-4,5-diamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-methylphenylhydrazine with a suitable diketone or ketoester, followed by cyclization to form the pyrazole ring. The reaction is often carried out in the presence of a catalyst such as acetic acid or hydrochloric acid under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent recovery and recycling are also crucial aspects of industrial synthesis to ensure cost-effectiveness and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Methylphenyl)-1H-pyrazole-4,5-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the amino groups or the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are employed under various conditions.
Major Products Formed: The major products formed from these reactions include various substituted pyrazole derivatives, hydrazine derivatives, and other functionalized compounds depending on the reaction conditions and reagents used .
Scientific Research Applications
1-(4-Methylphenyl)-1H-pyrazole-4,5-diamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 1-(4-Methylphenyl)-1H-pyrazole-4,5-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
- 1-(4-Methylphenyl)-1H-pyrazole-3,5-diamine
- 1-(4-Methylphenyl)-1H-pyrazole-4,5-dione
- 1-(4-Methylphenyl)-1H-pyrazole-4,5-dihydrazine
Uniqueness: 1-(4-Methylphenyl)-1H-pyrazole-4,5-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual amino groups at the 4 and 5 positions make it a versatile intermediate for further functionalization and derivatization .
Properties
CAS No. |
308279-59-6 |
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Molecular Formula |
C10H12N4 |
Molecular Weight |
188.23 g/mol |
IUPAC Name |
2-(4-methylphenyl)pyrazole-3,4-diamine |
InChI |
InChI=1S/C10H12N4/c1-7-2-4-8(5-3-7)14-10(12)9(11)6-13-14/h2-6H,11-12H2,1H3 |
InChI Key |
NVBJQHGWKQZSNO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C(C=N2)N)N |
Origin of Product |
United States |
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